C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is a chemical compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions.
Reduction: The carbazole core is then reduced to form the tetrahydrocarbazole derivative. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon.
Methylamine Introduction: The final step involves the introduction of the methylamine group. This can be done through a nucleophilic substitution reaction where the tetrahydrocarbazole derivative reacts with a suitable methylamine source under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives. Catalytic hydrogenation is commonly used for this purpose.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides, alkoxides, under basic conditions
Major Products Formed
Oxidation: Carbazole derivatives
Reduction: Fully saturated carbazole derivatives
Substitution: Various substituted carbazole derivatives depending on the nucleophile used
Scientific Research Applications
C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Material Science: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties.
Mechanism of Action
The mechanism of action of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to interact with neurotransmitter receptors and enzymes involved in signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine, known for its wide range of biological activities.
Tetrahydrocarbazole: A reduced form of carbazole, similar in structure but lacking the methylamine group.
N-Methylcarbazole: Another derivative of carbazole with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both the tetrahydrocarbazole core and the methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4,8,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKJSEIAGBEFTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390086 |
Source
|
Record name | C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76061-94-4 |
Source
|
Record name | C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.